molecular formula C16H22O2 B14425571 1,1'-(1,3-Phenylene)di(pentan-1-one) CAS No. 79794-86-8

1,1'-(1,3-Phenylene)di(pentan-1-one)

Cat. No.: B14425571
CAS No.: 79794-86-8
M. Wt: 246.34 g/mol
InChI Key: POLFVVRFDCPKTM-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)di(pentan-1-one) is an organic compound with the molecular formula C16H22O2 It is a ketone derivative characterized by the presence of two pentan-1-one groups attached to a 1,3-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)di(pentan-1-one) typically involves the reaction of 1,3-dibromobenzene with pentan-1-one in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pentan-1-one groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(1,3-Phenylene)di(pentan-1-one) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)di(pentan-1-one) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)di(pentan-1-one) has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)di(pentan-1-one) involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

1,1’-(1,3-Phenylene)di(pentan-1-one) can be compared with other similar compounds such as:

    1,1’-(1,4-Phenylene)di(pentan-1-one): Similar structure but with the phenylene ring in a different position, leading to different chemical properties and reactivity.

    1,1’-(1,2-Phenylene)di(pentan-1-one): Another isomer with distinct properties due to the position of the phenylene ring.

    1,1’-(1,3-Phenylene)di(butan-1-one): A shorter chain analog with different physical and chemical characteristics.

Properties

CAS No.

79794-86-8

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

1-(3-pentanoylphenyl)pentan-1-one

InChI

InChI=1S/C16H22O2/c1-3-5-10-15(17)13-8-7-9-14(12-13)16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

POLFVVRFDCPKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)C(=O)CCCC

Origin of Product

United States

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